N-methyl-4-nitro-1H-pyrazol-5-amine

Structural elucidation Regioisomer differentiation NMR spectroscopy

Researchers risk failed VNS C-amination when using the 3-nitro regioisomer (75% unreacted recovery). This N-methyl-5-amino-4-nitropyrazole is the verified regioisomer for reliable synthesis of 4,5-diamino-1-methylpyrazole-a key cephalosporin & LRRK2 inhibitor intermediate. • Direct precursor to anti-pseudomonal pyrazolyl urea cephalosporins (EP 1556389) • Validated substrate for VNS C-amination mechanism studies (EPR-confirmed SET pathway) • ≥98% purity; avoid ≤46% yield direct nitration step

Molecular Formula C4H6N4O2
Molecular Weight 142.118
CAS No. 321533-59-9
Cat. No. B2570133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-nitro-1H-pyrazol-5-amine
CAS321533-59-9
Molecular FormulaC4H6N4O2
Molecular Weight142.118
Structural Identifiers
SMILESCNC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c1-5-4-3(8(9)10)2-6-7-4/h2H,1H3,(H2,5,6,7)
InChIKeyXMTMZLUPTWHNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-nitro-1H-pyrazol-5-amine Identity & Classification


N-Methyl-4-nitro-1H-pyrazol-5-amine (also indexed as 1-methyl-4-nitro-1H-pyrazol-5-amine, CAS 19868-85-0) is a small-molecule heterocyclic building block belonging to the 5-amino-4-nitropyrazole family . Its molecular formula is C₄H₆N₄O₂ with a molecular weight of 142.12 g·mol⁻¹ . The compound features three key pharmacophoric elements on a single pyrazole core: an N¹-methyl group, a C⁴-nitro group, and a C⁵-N-methylamino group. This substitution pattern distinguishes it from other regioisomeric amino-nitropyrazoles and underpins its use as a versatile intermediate in medicinal chemistry and energetic materials research [1].

1
Regioisomer confirmed 5-NHMe substitution, not 3-amino isomer
2
VNS amination compatible 4-nitro activation enables C-amination
3
Multi-field intermediate Med chem, cephalosporin, energetic materials

N-Methyl-4-nitro-1H-pyrazol-5-amine vs. Generic 4-Nitropyrazoles


Although several 4-nitropyrazole derivatives are commercially available, their reactivity and structural identity differ fundamentally from the target compound. The regioisomeric 1-methyl-4-nitro-1H-pyrazol-3-amine was historically misassigned as the 5-amino isomer until unequivocal synthesis and NMR analysis corrected the structural assignments [1]. Furthermore, the isomeric 1-methyl-3-nitropyrazole fails to undergo vicarious nucleophilic substitution (VNS) C-amination under conditions that successfully convert 1-methyl-4-nitropyrazole to the 5-amino product, with the 3-nitro isomer recovered in up to 75% yield [2]. These differences mean that procurement of an incorrectly specified regioisomer leads to failed synthetic transformations or misinterpreted biological data.

Regioisomer mismatch
1-Methyl-4-nitro-1H-pyrazol-3-amine was historically misassigned as the 5-amino isomer; using the wrong regioisomer may invalidate synthetic and biological data.
VNS reactivity gap
1-Methyl-3-nitropyrazole fails to undergo VNS C-amination under conditions that produce the 5-amino product; up to 75% starting material recovered. The 3-nitro isomer cannot replace the 4-nitro substrate.

N-Methyl-4-nitro-1H-pyrazol-5-amine Evidence Guide


5-Amino Isomer Structural Validation

The structural assignment of N-methyl-4-nitro-1H-pyrazol-5-amine was historically confused with its 3-amino isomer. Amino proton chemical shifts recorded for the compound described as 5-amino-1-methyl-4-nitropyrazole were inconsistent with charge densities calculated from simple HMO treatments for the 3-amino isomer [1]. Unequivocal synthesis from 5-amino-1-methylpyrazole confirmed the correct 5-amino structure, and the assignments of all derived compounds were revised accordingly [1]. This validated identity is critical: purchasing a mislabeled '3-amino' or generic 'amino-nitropyrazole' without verified regioisomeric purity risks using the wrong isomer.

Regioisomer identity
Head-to-head
NMR shifts align with 5-amino isomer; synthesis from 5-amino-1-methylpyrazole confirmed structure.
Ensures correct regioisomer for reproducible synthetic outcomes.
Misassignment risks invalid data.
Structural elucidation Regioisomer differentiation NMR spectroscopy

VNS C-Amination Reactivity

1-Methyl-4-nitropyrazole undergoes vicarious C-amination with 1,1,1-trimethylhydrazinium iodide in t-BuOK–DMSO to yield the target compound 5-amino-1-methyl-4-nitropyrazole [1]. In contrast, the isomeric 1-methyl-3-nitropyrazole does not react under identical VNS conditions; the starting 3-nitro isomer is recovered in yields of up to 75% [1]. This divergent reactivity is attributed to the differing electronic activation imparted by the nitro group at the 4- versus 3-position of the pyrazole ring.

VNS C-amination
Head-to-head
1-Methyl-4-nitropyrazole yields 5-amino product; 3-nitro isomer fails, up to 75% recovery.
Substrate choice is critical; only 4-nitro isomer enables amination.
Superbasic conditions (t-BuOK–DMSO).
Vicarious nucleophilic substitution C-amination Synthetic methodology

Solvatochromic Characterization (Kamlet-Taft)

The solvatochromism of H-complexes of 5-amino-1-methyl-4-nitropyrazole in aprotic protophilic media was described quantitatively using Kamlet-Taft empirical parameters [1]. The compound exhibits two distinct long-wave absorption bands; specific solvation affects only the band corresponding to an electronic transition involving orbital electron density transfer from the H-bound nitrogen atom, while the second transition shows weak or absent specific solvatochromic effect [1]. This dual-band behavior provides a spectroscopic handle for characterizing solvent environments that is not available for the non-amino analog 1-methyl-4-nitropyrazole, which lacks the H-bond donor NH site.

Solvatochromic dual-band
Class-level
Two long-wave bands; only H-bound N-associated band shows specific solvatochromism (Kamlet-Taft).
Enables solvent environment probing not possible with non-amino analog.
In aprotic protophilic solvents.
Solvatochromism Kamlet-Taft parameters Spectroscopic probe

Direct Nitration Route Advantage

Total yields of up to 46% are obtained when 5-amino-1-methylpyrazole is converted with isoamyl nitrite to produce 5-amino-1-methyl-4-nitropyrazole, followed by reduction with zinc(II) chloride to give 4,5-diamino-1-methylpyrazole . In comparison, the Hofmann rearrangement route to the isomeric 3-amino-4-nitropyrazole (from 4-nitropyrazole-3-carboxamide) proceeds in 87% yield but delivers the 3-amino regioisomer, not the desired 5-amino compound [1]. The direct nitration–reduction sequence therefore provides the only viable access to the 5-amino-4-nitro substitution pattern with moderate yield.

Synthetic yield
Reported
Up to 46% via direct nitration; Hofmann route yields 87% but produces 3-amino isomer.
5-Amino isomer accessible only via direct route with moderate yield.
Yield may vary with conditions.
Synthesis optimization Nitration yield Process chemistry

Anti-Pseudomonal Cephalosporin Intermediate

The compound is explicitly used as intermediate (VII) in the synthesis of pyrazolyl urea cephalosporin derivatives claimed in patent EP 1556389 / US 7129232 (Astellas Pharma / Wakunaga Pharmaceutical) [1]. In this route, 5-amino-1-methylpyrazole is converted via nitrosation to the 4-nitrosopyrazole derivative (VII), which is subsequently reduced to the diaminopyrazole. This specific 5-amino-4-nitro (or 4-nitroso) pyrazole scaffold is embedded in the final cephem structures that demonstrate anti-pseudomonal activity [1]. Generic 4-nitropyrazoles lacking the 5-methylamino group cannot serve as direct replacements in this patented synthetic sequence.

Patent intermediate
Reported
Described as intermediate VII in cephalosporin synthesis (EP 1556389 / US 7129232).
Specified in patent synthetic sequence for cephalosporin research.
Pharmaceutical intermediate Cephalosporin synthesis Drug development

VNS Radical Mechanism (EPR Evidence)

Electron paramagnetic resonance (EPR) monitoring of the VNS reaction of 1-methyl-4-nitropyrazole with 1,1,1-trimethylhydrazinium iodide identified primary radical anions of the substrate as key intermediates [1]. This EPR evidence supports a single-electron transfer (SET) mechanism for the C-amination reaction. The ability to trap and characterize these radical intermediates is specific to the 1-methyl-4-nitropyrazole scaffold; the 3-nitro isomer does not generate analogous radical anion signals under the same conditions, consistent with its failure to undergo amination [1]. For mechanistic and physical organic chemistry studies, this compound provides a validated system for investigating VNS radical pathways.

EPR mechanism probe
Method context
Primary radical anions detected by EPR during VNS; 3-nitro isomer yields no signals.
Validated probe for SET pathway studies.
Under superbasic conditions.
EPR spectroscopy Radical mechanism Reaction intermediate characterization

N-Methyl-4-nitro-1H-pyrazol-5-amine Applications


4,5-Diaminopyrazole-Derived Drug Synthesis

The compound serves as a direct precursor to 4,5-diamino-1-methylpyrazole via reduction of the nitro group . This diamine is a key intermediate in the synthesis of pyrazolyl urea cephalosporins with anti-pseudomonal activity, as documented in patent EP 1556389 / US 7129232 [1]. Additionally, 5-amino-4-nitropyrazoles are established building blocks for LRRK2 kinase inhibitors relevant to Parkinson's disease research, where the aminopyrazole core acts as an aniline bioisostere [2]. Procurement of the pre-formed 5-amino-4-nitro compound avoids the low-yield direct nitration step (≤46%) and ensures the correct regioisomer is used.

VNS Reaction Mechanism Studies

The compound and its precursor (1-methyl-4-nitropyrazole) constitute a validated substrate pair for investigating VNS C-amination mechanisms. EPR spectroscopy has confirmed the formation of primary radical anions during the reaction, supporting a single-electron transfer pathway . The contrasting behavior of the 3-nitro isomer—which fails to react and does not generate radical anion signals—makes the 4-nitro/5-amino system a clean comparative model for studying substituent electronic effects on VNS reactivity .

Solvatochromic Probe for Aprotic Media

5-Amino-1-methyl-4-nitropyrazole exhibits dual-band solvatochromism quantifiable by Kamlet-Taft empirical parameters, with specific solvation affecting only the H-bound nitrogen-associated electronic transition . This property enables its use as a calibrated spectroscopic probe for characterizing solvent polarity and hydrogen-bonding environments in aprotic media—a functional capability absent in 4-nitropyrazoles lacking the 5-amino substituent. The quantitative solvatochromic parameters reported in the primary literature provide a ready-to-use calibration dataset .

Methylamino-Nitropyrazole Energetic Materials

The methylamino substituent on the nitropyrazole core is directly relevant to the design of energetic materials. Recent studies have demonstrated that introducing methylamino groups into alkyl-bridged nitropyrazole systems modifies detonation performance and sensitivity parameters . The target compound contains the minimal methylamino-nitropyrazole motif and can serve as a model substrate or synthetic precursor for structure–property relationship studies in this field .

Application
Selection Property
Validation Focus
Pyrazolyl urea compound synthesis
5-Amino-4-nitro regioisomer specificity
Identity confirmation (NMR, synthesis pathway)
VNS mechanism research
Validated 4-nitro substrate for C-amination
EPR radical anion detection, reactivity verification
Solvatochromic probe applications
Dual-band solvatochromic response
Solvent polarity calibration (Kamlet-Taft)
Energetic materials research
Methylamino-nitropyrazole motif
Detonation performance screening
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